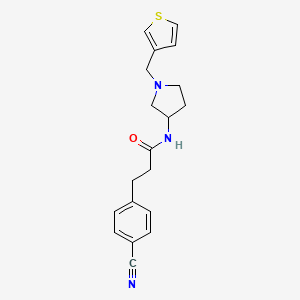
3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a synthetic derivative of the natural alkaloid, ketamine, which is commonly used as an anesthetic and analgesic drug. CPP has been shown to exhibit similar properties to ketamine, but with fewer side effects and a longer duration of action. In
Wissenschaftliche Forschungsanwendungen
Complexation and Extraction of Lanthanides and Actinides
Meng et al. (2021) explored N,O-hybrid diamide ligands with N-heterocyclic skeletons, similar in structure to the compound , for their potential in the selective separation of actinides over lanthanides in acidic solutions. This research has implications for nuclear waste management and the recycling of rare earth elements (Meng et al., 2021).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a series of propanamides and butanamides, incorporating structures similar to the compound of interest. These compounds displayed significant activity in preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).
Antiviral Activities
Flefel et al. (2014) investigated various heterocyclic compounds derived from similar structural frameworks, which demonstrated promising antiviral activity against the H5N1 virus. This highlights the potential application of such compounds in the development of new antiviral drugs (Flefel et al., 2014).
Anticancer Activity
Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from similar compounds and evaluated their anticancer activity. Some of these compounds exhibited good anticancer activity against various cancer cell lines, indicating their potential use in cancer therapy (Kumar et al., 2013).
Organic Synthesis and Chemical Reactions
Dohi et al. (2005) demonstrated that hypervalent iodine(III) reagents can mediate selective cyanation reactions of heteroaromatic compounds like pyrroles and thiophenes under mild conditions. This research is significant for synthetic organic chemistry, particularly in the synthesis of biologically active compounds (Dohi et al., 2005).
Dye-Sensitized Solar Cells
Qin et al. (2007) investigated organic dyes containing pyrrolidine and cyano acrylic acid, similar to the structure of interest, for their application in dye-sensitized solar cells. This research contributes to the development of more efficient and environmentally friendly solar energy technologies (Qin et al., 2007).
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-11-16-3-1-15(2-4-16)5-6-19(23)21-18-7-9-22(13-18)12-17-8-10-24-14-17/h1-4,8,10,14,18H,5-7,9,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSLWZSTZGCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)
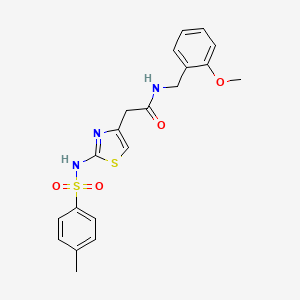
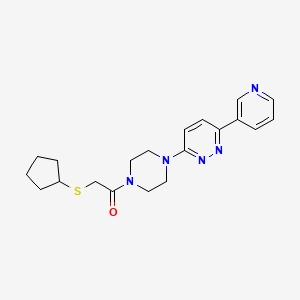
![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)
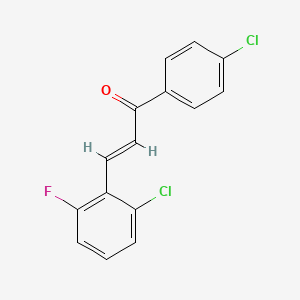
![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)

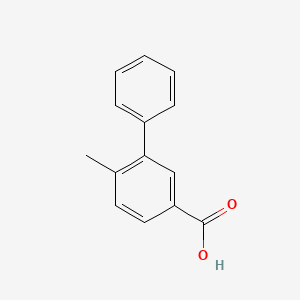
![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2778966.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)
